5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole
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Overview
Description
The compound 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole is a heterocyclic compound that features a unique combination of pyrazole, azetidine, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring with a bromine substituent.
1,2,4-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Azetidine derivatives: Compounds containing the azetidine ring with various functional groups.
Uniqueness
The uniqueness of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16BrN5S |
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Molecular Weight |
342.26 g/mol |
IUPAC Name |
5-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-propan-2-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H16BrN5S/c1-8(2)11-15-12(19-16-11)17-4-9(5-17)6-18-7-10(13)3-14-18/h3,7-9H,4-6H2,1-2H3 |
InChI Key |
BUTVQQHCFCGXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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